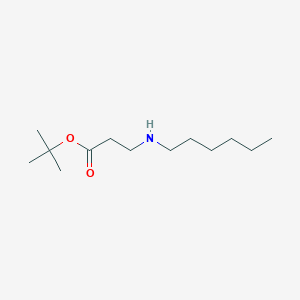
5-Chloro-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole (CTT) is a synthetic organic compound with a variety of applications in research and industry. It is a member of the thiadiazole family, a class of compounds that are known to have a wide range of biological activities. CTT has been used in the synthesis of pharmaceuticals, in the study of enzyme inhibition and in the development of new materials. Its unique properties make it an attractive compound for further research.
科学的研究の応用
5-Chloro-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of other thiadiazoles. It has also been used to study the inhibition of enzymes, such as cytochrome P450 and glutathione S-transferase. Additionally, this compound has been used in the development of new materials and in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 5-Chloro-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole is still not fully understood. However, it is believed that this compound acts as an inhibitor of enzymes, such as cytochrome P450 and glutathione S-transferase. It is also believed that this compound may act as an antioxidant and may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to be an inhibitor of enzymes, such as cytochrome P450 and glutathione S-transferase. It has also been shown to have antioxidant properties and to be involved in the regulation of gene expression. Additionally, this compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
実験室実験の利点と制限
The main advantage of 5-Chloro-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole is its availability and low cost. It is a relatively simple compound to synthesize and can be obtained from a variety of sources. Additionally, it is relatively stable and has a wide range of applications in research and industry.
However, there are some limitations to using this compound in laboratory experiments. It is a relatively new compound and its mechanism of action is still not fully understood. Additionally, the effects of this compound on the human body are still not fully understood and it should be used with caution in laboratory experiments.
将来の方向性
There are a number of potential future directions for research on 5-Chloro-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole. These include further studies on its mechanism of action, its effects on the human body, and its potential applications in the development of new materials. Additionally, further studies on its potential as an inhibitor of enzymes, such as cytochrome P450 and glutathione S-transferase, could be beneficial. Finally, studies on its potential as an antioxidant and its involvement in gene regulation could also be beneficial.
合成法
5-Chloro-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole can be synthesized through a variety of methods. The most common method is the Fischer indole synthesis, which involves the reaction of indole with 3,4,5-trimethoxyphenyl chloride in the presence of a base. This method has been used for the synthesis of this compound in the laboratory and in industrial settings. Other methods include the reaction of indole with 3,4,5-trimethoxyphenyl bromide and the reaction of 3,4,5-trimethoxyphenyl chloride with thiourea.
特性
IUPAC Name |
5-chloro-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-15-7-4-6(10-13-11(12)18-14-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWSCLBWZPGIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NSC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6340584.png)
![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate](/img/structure/B6340602.png)
![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6340605.png)
![tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6340611.png)
![tert-Butyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340613.png)
![tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6340617.png)


![tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate](/img/structure/B6340629.png)
![tert-Butyl 3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340635.png)
![tert-Butyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340643.png)
![tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6340656.png)

![5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340669.png)